

Methyl 3-fluoro-2-methoxybenzoate: A Versatile Building Block in Organic Synthesis

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Compound of Interest

Compound Name: *Methyl 3-fluoro-2-methoxybenzoate*

Cat. No.: *B025766*

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Introduction: **Methyl 3-fluoro-2-methoxybenzoate** is a fluorinated aromatic ester that serves as a valuable building block for the synthesis of complex organic molecules. Its unique substitution pattern, featuring a fluorine atom, a methoxy group, and a methyl ester on a benzene ring, provides multiple reactive sites for chemical modification. This strategic placement of functional groups makes it an attractive starting material for the synthesis of novel compounds in the pharmaceutical, agrochemical, and materials science industries. The presence of the fluorine atom can significantly influence the physicochemical and biological properties of the final products, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.

Physicochemical Properties

A summary of the key physicochemical properties of **methyl 3-fluoro-2-methoxybenzoate** and its corresponding carboxylic acid is presented below.

Property	Methyl 3-fluoro-2-methoxybenzoate	3-Fluoro-2-methoxybenzoic acid
CAS Number	106428-04-0	106428-05-1
Molecular Formula	C ₉ H ₉ FO ₃	C ₈ H ₇ FO ₃
Molecular Weight	184.16 g/mol	170.14 g/mol
Appearance	Not specified in search results	White to light yellow powder/crystal
Melting Point	Not specified in search results	114 °C
Solubility	Soluble in common organic solvents	Moderately soluble in polar solvents

Applications in Organic Synthesis

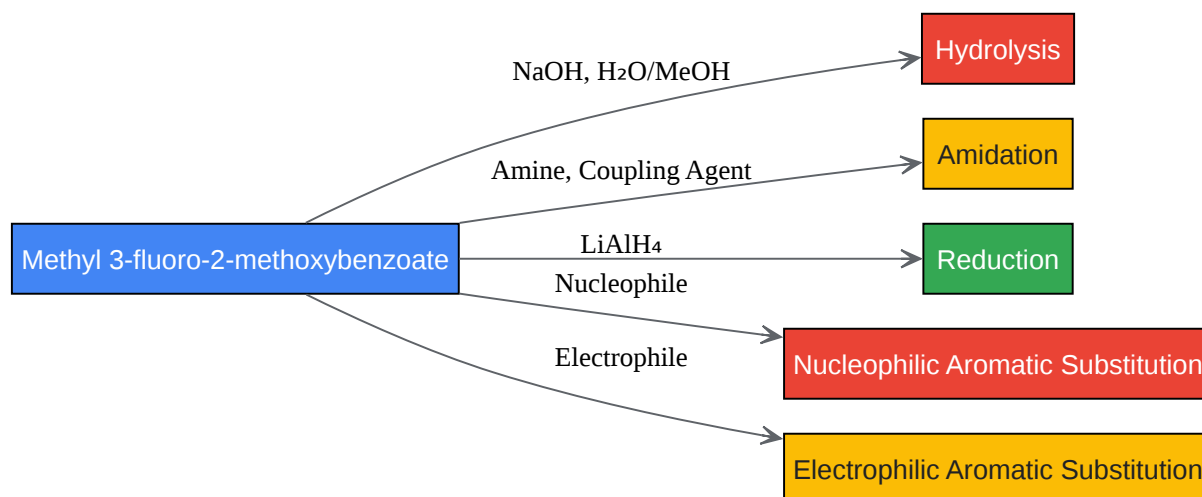
While specific examples of the direct use of **methyl 3-fluoro-2-methoxybenzoate** in the synthesis of named bioactive compounds are not readily available in the searched literature, its structural motifs are found in various complex molecules. The reactivity of its functional groups allows for a wide range of chemical transformations, making it a versatile intermediate.

Pharmaceutical and Agrochemical Intermediates: Fluorinated aromatic compounds are of significant interest in drug discovery and agrochemical research. The fluorine atom can enhance metabolic stability and bioavailability of drug candidates.^[1] **Methyl 3-fluoro-2-methoxybenzoate** can serve as a precursor to more complex molecules with potential biological activity. For instance, similar fluorinated benzoic acid derivatives are used in the synthesis of various pharmaceuticals.

Synthesis of Heterocyclic Compounds: The functional groups on **methyl 3-fluoro-2-methoxybenzoate** can be manipulated to construct various heterocyclic scaffolds, which are prevalent in many biologically active compounds.

Key Chemical Transformations

The chemical reactivity of **methyl 3-fluoro-2-methoxybenzoate** is dictated by its ester, methoxy, and fluoro-substituted aromatic ring.



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Caption: Key chemical transformations of **methyl 3-fluoro-2-methoxybenzoate**.

Experimental Protocols

The following are general protocols for key transformations of **methyl 3-fluoro-2-methoxybenzoate**, based on standard organic chemistry procedures and reactions of analogous compounds.

Protocol 1: Hydrolysis to 3-Fluoro-2-methoxybenzoic acid

This protocol describes the saponification of the methyl ester to the corresponding carboxylic acid. A similar procedure is reported for the hydrolysis of methyl 4-fluoro-3-methoxybenzoate. [2]

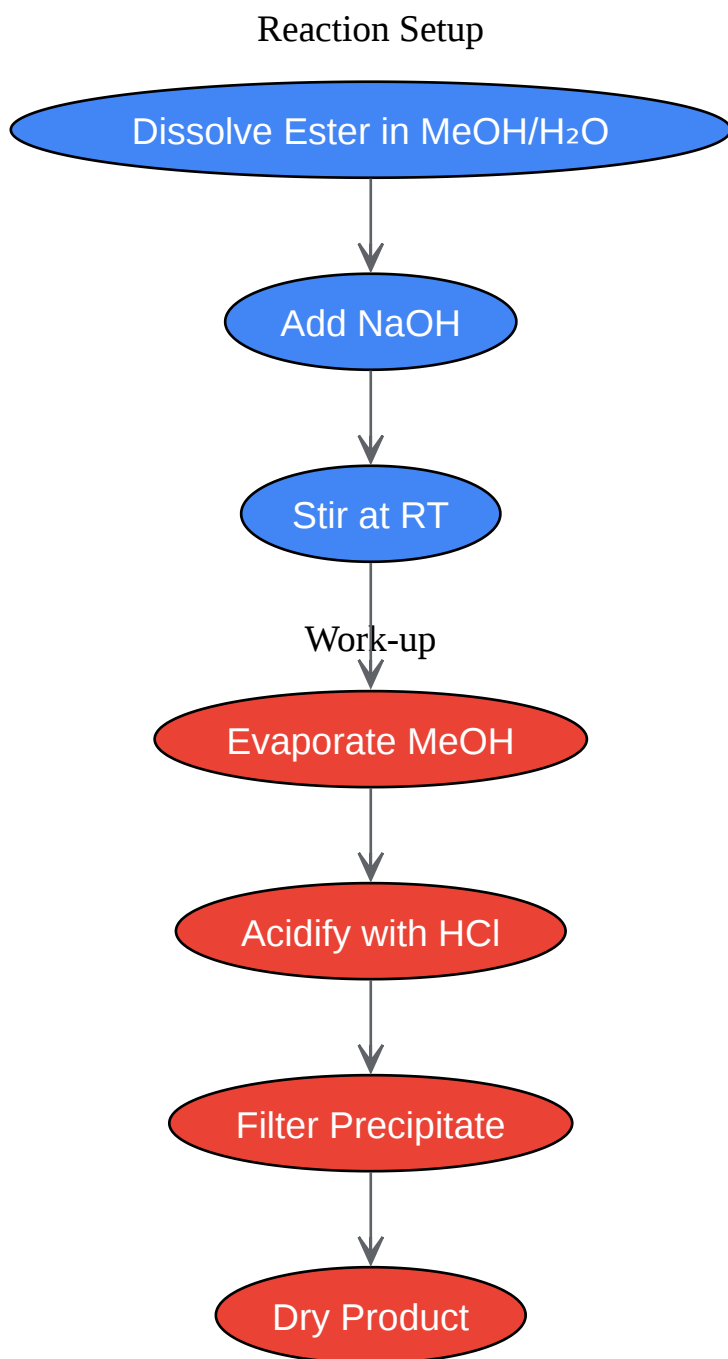
Materials:

- **Methyl 3-fluoro-2-methoxybenzoate**
- Methanol (MeOH)

- Sodium hydroxide (NaOH)
- Water (H₂O)
- Hydrochloric acid (HCl, 1N)
- Ethyl acetate (EtOAc)
- Brine

Procedure:

- Dissolve **methyl 3-fluoro-2-methoxybenzoate** (1.0 eq) in a mixture of methanol and water.
- Add sodium hydroxide (2.0-4.0 eq) to the solution.
- Stir the reaction mixture at room temperature or gentle heat (e.g., 40-50 °C) for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, remove the methanol under reduced pressure.
- Dilute the residue with water and wash with ethyl acetate to remove any unreacted starting material.
- Acidify the aqueous layer to pH 2-3 with 1N HCl.
- Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford 3-fluoro-2-methoxybenzoic acid.



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Caption: Workflow for the hydrolysis of **methyl 3-fluoro-2-methoxybenzoate**.

Protocol 2: Amidation to N-substituted 3-fluoro-2-methoxybenzamide

This protocol describes the conversion of the methyl ester to an amide via direct aminolysis or through the corresponding carboxylic acid. A general procedure for amide bond formation is provided.^{[3][4][5]}

Materials:

- **Methyl 3-fluoro-2-methoxybenzoate** (or the corresponding carboxylic acid)
- Amine (primary or secondary)
- Coupling agent (e.g., HATU, HOBt/EDC)
- Anhydrous solvent (e.g., DMF, DCM)
- Non-nucleophilic base (e.g., DIPEA)

Procedure (starting from the carboxylic acid):

- To a solution of 3-fluoro-2-methoxybenzoic acid (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and the desired amine (1.1 eq).
- Cool the mixture to 0 °C and add DIPEA (2.5 eq) followed by the portion-wise addition of EDC (1.2 eq).
- Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
- Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the desired amide.

Spectroscopic Data

The following table summarizes expected spectroscopic data for **methyl 3-fluoro-2-methoxybenzoate** based on publicly available information for this compound and its analogs.

Data Type	Expected Peaks/Signals
^1H NMR	Signals corresponding to aromatic protons, methoxy protons, and methyl ester protons.
^{13}C NMR	Signals for aromatic carbons (with C-F couplings), methoxy carbon, ester carbonyl carbon, and methyl ester carbon.
IR	Characteristic absorptions for C=O (ester), C-O (ether and ester), and C-F bonds.
Mass Spec	Molecular ion peak corresponding to the exact mass of the compound.

Disclaimer: The experimental protocols provided are general guidelines and may require optimization for specific substrates and scales. Appropriate safety precautions should be taken when handling all chemicals.

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